molecular formula C18H24O4 B13841802 6,15-Dihydroxy Estradiol

6,15-Dihydroxy Estradiol

Cat. No.: B13841802
M. Wt: 304.4 g/mol
InChI Key: NZCPASZBMBJUCD-GFAQVRTDSA-N
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Description

6,15-Dihydroxy Estradiol is a derivative of estradiol, a potent estrogen steroid hormone Estradiol is primarily known for its role in the regulation of the menstrual cycle and reproductive system in females

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,15-Dihydroxy Estradiol typically involves multi-step organic reactions starting from estradiol. The hydroxylation at specific positions can be achieved using selective catalysts and reagents.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the desired hydroxylated product. Alternatively, chemical synthesis methods can be scaled up using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6,15-Dihydroxy Estradiol can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the hydroxyl groups can lead to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydroxy derivatives with different stereochemistry.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes, chemical oxidants like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation catalysts such as palladium on carbon.

    Substitution: Reagents like acyl chlorides or alkyl halides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

6,15-Dihydroxy Estradiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,15-Dihydroxy Estradiol involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to ERs, the compound can modulate gene expression and influence various physiological processes. The hydroxyl groups at the 6th and 15th positions may enhance its binding affinity and selectivity for specific ER subtypes, leading to distinct biological effects .

Comparison with Similar Compounds

    Estradiol: The parent compound with hydroxyl groups at the 3rd and 17th positions.

    2-Hydroxyestradiol: Hydroxylated at the 2nd position, known for its anti-proliferative effects.

    4-Hydroxyestradiol: Hydroxylated at the 4th position, involved in estrogen metabolism.

Uniqueness: 6,15-Dihydroxy Estradiol is unique due to the specific positioning of its hydroxyl groups, which may confer distinct biochemical and pharmacological properties compared to other hydroxylated estradiol derivatives. This uniqueness makes it a valuable compound for studying the structure-activity relationships of estrogenic compounds and their potential therapeutic applications .

Properties

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,15,17-tetrol

InChI

InChI=1S/C18H24O4/c1-18-5-4-11-10-3-2-9(19)6-12(10)14(20)7-13(11)17(18)15(21)8-16(18)22/h2-3,6,11,13-17,19-22H,4-5,7-8H2,1H3/t11-,13-,14?,15?,16+,17-,18-/m1/s1

InChI Key

NZCPASZBMBJUCD-GFAQVRTDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C(C[C@@H]2O)O)CC(C4=C3C=CC(=C4)O)O

Canonical SMILES

CC12CCC3C(C1C(CC2O)O)CC(C4=C3C=CC(=C4)O)O

Origin of Product

United States

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